4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves multiple stepsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes or interacting with molecular targets. For example, it inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells, which can induce apoptosis. The molecular pathways involved include the inhibition of enzyme activity and interference with cellular metabolism .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
Benzenesulfonamide, 4-methyl-: Known for its antimicrobial properties.
Benzenesulfonamide, N-ethyl-4-methyl-: Used in various industrial applications.
Compared to these compounds, 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits unique structural features and enhanced biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22N4O5S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O5S/c1-14-7-5-6-8-19(14)26-33(30,31)16-9-10-20(21(11-16)32-4)25-13-18-15(2)17(12-24)22(28)27(3)23(18)29/h5-11,13,26,29H,1-4H3 |
InChI Key |
HMOFNKVPXGZAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N=CC3=C(N(C(=O)C(=C3C)C#N)C)O)OC |
Origin of Product |
United States |
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